

Application Notes and Protocols for CHZ868 in Murine MPN Models

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Compound of Interest

Compound Name: Chz868

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Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages. A significant driver of MPNs is the constitutive activation of the Janus kinase (JAK) signaling pathway, frequently due to mutations in JAK2, such as the JAK2V617F mutation.[1][2] **CHZ868** is a potent and selective type II JAK2 inhibitor that stabilizes the inactive conformation of the JAK2 kinase.[3][4] This mechanism of action allows it to overcome persistence to type I JAK inhibitors and demonstrate significant efficacy in preclinical murine models of MPN.[5][6] These application notes provide detailed protocols for the dosage and administration of **CHZ868** in various murine MPN models, along with methods for evaluating its therapeutic effects.

Quantitative Data Summary

The following tables summarize the dosages and effects of **CHZ868** in different murine MPN models as reported in preclinical studies.

Table 1: **CHZ868** Dosage and Administration in Murine MPN Models

Murine Model	Mutation	CHZ868 Dosage	Administration Route	Frequency	Vehicle	Reference(s)
Polycythemia Vera (PV)	Jak2V617F Conditional Knock-in	30 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellulose / 0.5% Tween-80	[5]
Polycythemia Vera (PV)	Jak2V617F Conditional Knock-in	40 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellulose / 0.5% Tween-80	[5]
Myelofibrosis (MF)	MPLW515 L Retroviral Transplant	30 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellulose / 0.5% Tween-80	[5]
Myelofibrosis (MF)	MPLW515 L Retroviral Transplant	40 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellulose / 0.5% Tween-80	[5]
B-cell Acute Lymphoblastic Leukemia	Eμ-CRLF2/Eμ-Jak2 R683G/Pax5+/-/TslRhr	30 mg/kg	Oral Gavage	Once Daily	Not Specified	[7]
JAK2 Inhibitor Resistant MPN	Subcutaneous Xenograft (JAKi-R SET2 cells)	15 mg/kg	Oral Gavage	Every Day	Not Specified	[8]

Table 2: Therapeutic Effects of **CHZ868** in Murine MPN Models

| Murine Model | Mutation | Dosage | Key Therapeutic Effects | Reference(s) | | :--- | :--- | :--- | :---
- [\[5\]](#) | | Polycythemia Vera (PV) | Jak2V617F Conditional Knock-in | 30 mg/kg & 40 mg/kg |
Normalized hematocrit, reduced white blood cell count, restored normal splenic architecture,
and significantly reduced mutant allele burden. [\[5\]](#) | | Myelofibrosis (MF) | MPLW515L
Retroviral Transplant | 30 mg/kg & 40 mg/kg | Prolonged survival, normalized spleen and liver
weights, reduced bone marrow hypercellularity, and suppressed JAK-STAT signaling. [\[5\]](#) | | B-
cell Acute Lymphoblastic Leukemia | Eμ-CRLF2/Eμ-Jak2 R683G/Pax5+/-/Ts1Rhr | 30 mg/kg |
Reduced splenomegaly and decreased B-ALL in peripheral blood, spleen, and bone marrow. |
[\[7\]](#) | | JAK2 Inhibitor Resistant MPN | Subcutaneous Xenograft (JAKi-R SET2 cells) | 15 mg/kg |
In combination with an AXL inhibitor, almost suppressed tumor growth. [\[8\]](#) |

Experimental Protocols

Protocol 1: Establishment of a Jak2V617F Conditional Knock-in Mouse Model of Polycythemia Vera

This protocol describes the generation of a murine model that conditionally expresses the Jak2V617F mutation in the hematopoietic compartment, leading to a polycythemia vera-like phenotype.[\[9\]](#)[\[10\]](#)

Materials:

- Jak2V617F conditional knock-in mice (e.g., on a C57BL/6J background)[\[10\]](#)
- Vav-Cre or Mx1-Cre transgenic mice
- Standard mouse breeding and husbandry supplies
- Flow cytometry reagents for hematopoietic lineage analysis

Procedure:

- Cross Jak2V617F conditional knock-in mice with Vav-Cre or Mx1-Cre transgenic mice to generate experimental cohorts.
- For Mx1-Cre models, induce Cre recombinase expression by intraperitoneal injection of polyinosinic-polycytidylic acid (pIpC).

- Monitor mice for the development of an MPN phenotype, which includes elevated hematocrit, leukocytosis, and splenomegaly.[10]
- Confirm the presence of the Jak2V617F mutation and assess the mutant allele burden in peripheral blood and bone marrow using qPCR or digital droplet PCR.

Protocol 2: Establishment of an MPLW515L Retroviral Bone Marrow Transplant Mouse Model of Myelofibrosis

This protocol details the creation of a myelofibrosis model through the transplantation of bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation.[11][12][13]

Materials:

- Donor mice (e.g., BALB/c or C57BL/6)
- Recipient mice (syngeneic to donors)
- Retroviral vector encoding MPLW515L (e.g., MSCV-hMPLW515L-IRES-GFP)
- Retroviral packaging cell line
- 5-Fluorouracil (5-FU)
- Lethal irradiation source (e.g., X-ray irradiator)
- Standard cell culture and retroviral transduction reagents
- Flow cytometry for sorting transduced cells (optional)

Procedure:

- Isolate bone marrow from donor mice pre-treated with 5-FU.
- Transduce the bone marrow cells with the MPLW515L-expressing retrovirus.
- Lethally irradiate recipient mice.

- Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
- Monitor the mice for the development of a myelofibrosis-like disease, characterized by thrombocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis.[11][13]

Protocol 3: Preparation and Administration of CHZ868

This protocol outlines the preparation of **CHZ868** for oral administration to mice.

Materials:

- **CHZ868** powder
- Vehicle: 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween-80 in sterile water[14]
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

Procedure:

- Calculate the required amount of **CHZ868** based on the desired dose and the number and weight of the mice.
- Prepare the vehicle solution.
- Weigh the **CHZ868** powder and add it to the appropriate volume of the vehicle to achieve the final desired concentration.
- Vortex the suspension thoroughly to ensure uniform distribution of the compound. Sonication can be used to aid in suspension.

- Administer the **CHZ868** suspension to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

Protocol 4: Assessment of Therapeutic Efficacy

This protocol provides methods for evaluating the in vivo efficacy of **CHZ868** in murine MPN models.

Materials:

- Blood collection supplies (e.g., EDTA-coated capillaries)
- Automated hematology analyzer
- Calipers
- Analytical balance
- Reagents for flow cytometry to analyze hematopoietic populations
- Reagents for DNA extraction and PCR for mutant allele burden analysis
- Histology supplies (formalin, paraffin, hematoxylin and eosin stain, reticulin stain)

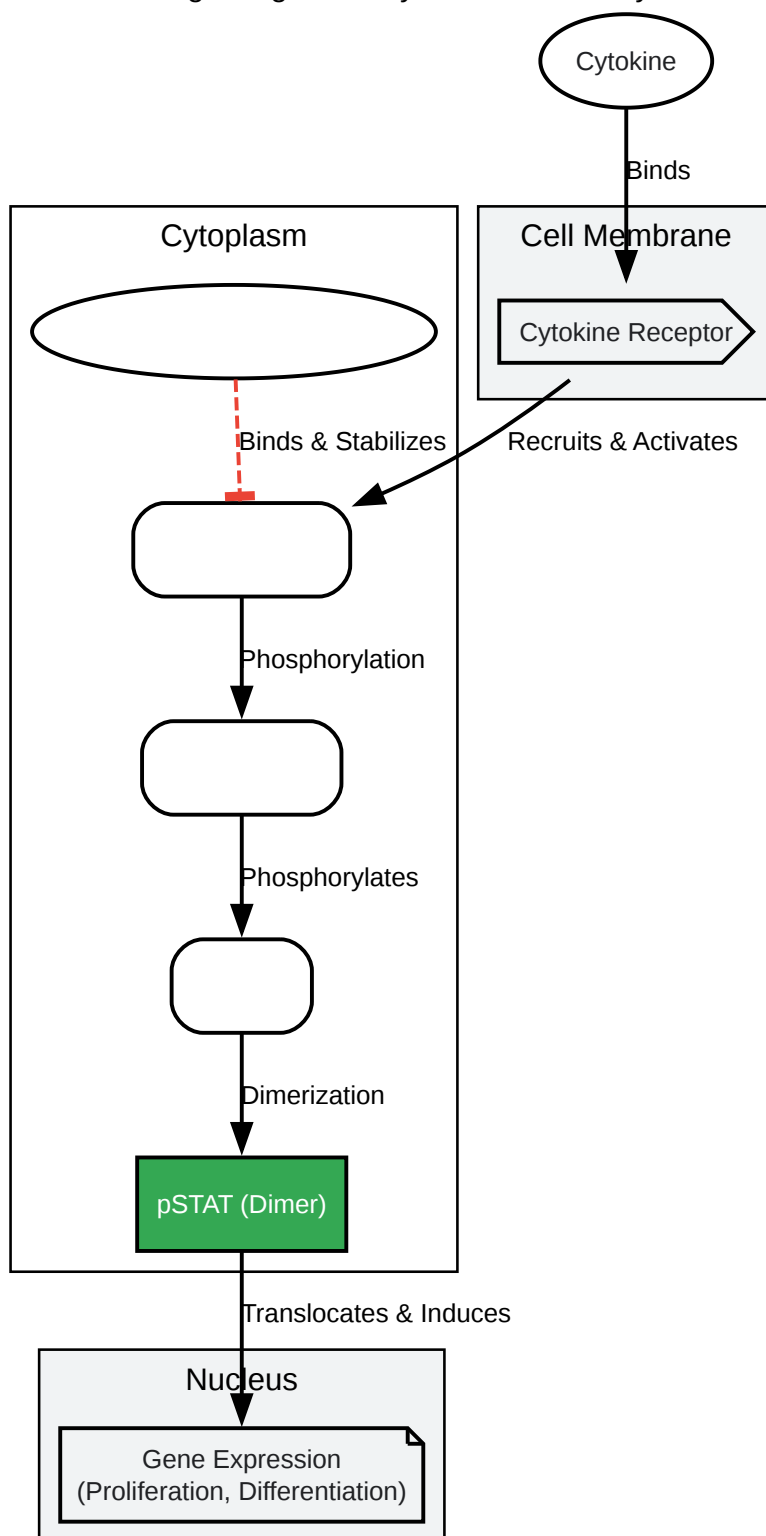
Procedure:

- **Hematological Parameters:** Collect peripheral blood at regular intervals and analyze complete blood counts (CBCs) using an automated hematology analyzer.
- **Spleen and Liver Size:** At the end of the treatment period, euthanize the mice and carefully dissect the spleen and liver. Measure their weights and, for the spleen, its dimensions.
- **Mutant Allele Burden:** Extract genomic DNA from peripheral blood or bone marrow cells. Quantify the Jak2V617F or MPLW515L allele burden using qPCR or digital droplet PCR.
- **Histopathology:** Fix spleen, liver, and bone marrow (femur) in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) and reticulin staining to assess tissue architecture and fibrosis.

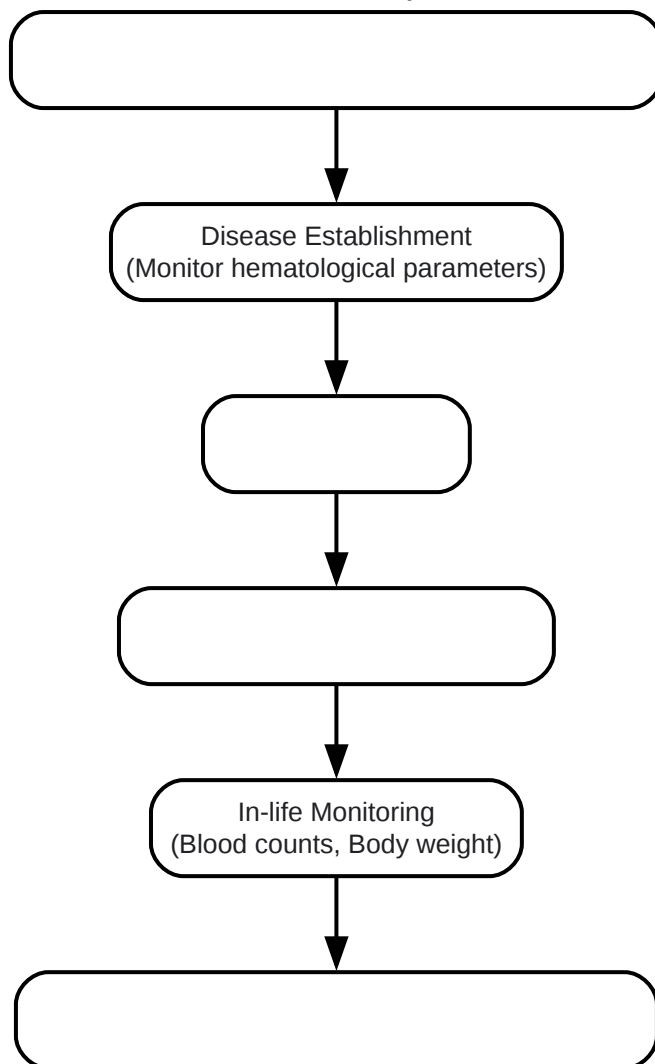
- Flow Cytometry: Analyze bone marrow and spleen cell suspensions for different hematopoietic progenitor and mature cell populations using specific cell surface markers.
- JAK-STAT Pathway Inhibition: To assess target engagement, mice can be sacrificed at a specified time point after the final dose (e.g., 2 hours), and splenocytes can be isolated for analysis of phosphorylated STAT3 and STAT5 levels by Western blotting or flow cytometry.[5]

Visualizations

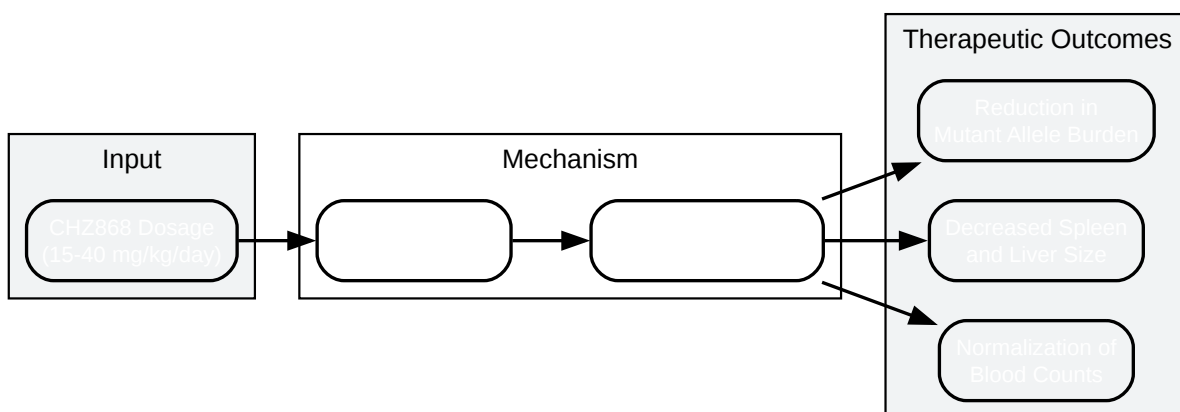
JAK-STAT Signaling Pathway and Inhibition by CHZ868



Experimental Workflow for CHZ868 Efficacy Studies in Murine MPN Models



Logical Relationship of CHZ868 Dosage and Therapeutic Outcomes



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